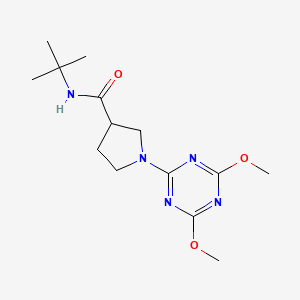![molecular formula C14H14F3N5 B6470407 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640830-01-7](/img/structure/B6470407.png)
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group on the pyridine ring.
Méthodes De Préparation
The synthesis of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the trifluoromethyl group and the pyrimidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrimidine rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: This compound has been investigated for its interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its neuroprotective and anti-inflammatory effects . The compound may also modulate signaling pathways related to cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl-pyridine moiety but lacks the pyrimidine ring, which may result in different biological activities.
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl-pyridine structure but with an amino group instead of the piperazine and pyrimidine rings.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring substituted with a pyridine moiety, similar to the target compound, but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c15-14(16,17)12-10-11(2-5-18-12)21-6-8-22(9-7-21)13-19-3-1-4-20-13/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTRAKPFRQOJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470324.png)
![2-methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470335.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6470336.png)
![N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470343.png)
![N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6470344.png)
![4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6470348.png)
![4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6470351.png)
![2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine](/img/structure/B6470355.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B6470378.png)

![4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470399.png)
![4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6470406.png)
![4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6470411.png)
![5-{4-[(2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470425.png)
